molecular formula C12H8ClNO B3224197 5-Chloro-2-phenylisonicotinaldehyde CAS No. 1227582-75-3

5-Chloro-2-phenylisonicotinaldehyde

Cat. No.: B3224197
CAS No.: 1227582-75-3
M. Wt: 217.65 g/mol
InChI Key: HIJVQHWOISRSRN-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylisonicotinaldehyde is a chemical compound with the molecular formula C12H8ClNO. It is characterized by the presence of a chloro group at the 5th position and a phenyl group at the 2nd position on the isonicotinaldehyde structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylisonicotinaldehyde typically involves the reaction of 5-chloroisonicotinic acid with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylisonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-phenylisonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylisonicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylisonicotinaldehyde
  • 5-Chloro-2-ethylisonicotinaldehyde
  • 5-Chloro-2-propylisonicotinaldehyde

Uniqueness

5-Chloro-2-phenylisonicotinaldehyde is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

5-chloro-2-phenylpyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJVQHWOISRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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